3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
Description
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride (CAS 2171802-75-6) is a bicyclic amine derivative with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.6 g/mol . Its structure features a fused bicyclo[4.1.0]heptane system containing an oxygen atom (oxa) at the 3-position and an amine group at the 7-position, protonated as a hydrochloride salt (SMILES: NC1C2C1CCOC2.Cl ) .
Properties
IUPAC Name |
3-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYEXXYVSGDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene oxide with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Bicyclo[4.1.0]heptan-7-amine Hydrochloride
- Molecular Formula : C₇H₁₄ClN
- Molecular Weight : 147.65 g/mol
- CAS : 89894-85-9
This compound lacks the oxygen atom in the bicyclic framework, resulting in a simpler hydrocarbon structure. The absence of the oxa group reduces polarity and may decrease solubility in polar solvents compared to the 3-oxa analog. Its hydrochloride salt is used in similar synthetic contexts but exhibits distinct reactivity due to reduced steric hindrance and electronic effects .
2-Oxabicyclo[4.1.0]heptan-7-amine Hydrochloride
- CAS: 1314913-47-7 This positional isomer features the oxygen atom at the 2-position instead of 3. Such isomers are critical in structure-activity relationship (SAR) studies .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- Example: 6-Aminopenicillanic Acid (CAS 551-16-6) Molecular Formula: C₈H₁₂N₂O₃S Key Feature: Contains sulfur (thia) and nitrogen (aza) atoms in a smaller bicyclo[3.2.0] system . These derivatives, common in β-lactam antibiotics, highlight how heteroatom type (S vs. O) and ring size influence pharmacological activity. The sulfur atom enhances stability against enzymatic degradation compared to oxygen-containing analogs .
Substituent-Modified Analogs
3-Azabicyclo[4.1.0]heptane Derivatives
- tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 2227206-53-1)
- Molecular Formula : C₁₁H₂₀N₂O₂
- Key Feature : A carbamate-protected amine at the 6-position .
This derivative demonstrates how protective groups (e.g., tert-butoxycarbonyl, Boc) enhance stability during synthetic processes. The 3-aza substitution introduces a basic nitrogen, altering solubility and reactivity compared to the 3-oxa compound .
Fluorinated Derivatives
- 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 2231675-25-3) Molecular Formula: C₈H₁₂ClF₃N Key Feature: A trifluoromethyl group at the 7-position . Fluorination increases metabolic stability and lipophilicity, making such analogs valuable in drug design.
Biological Activity
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This compound is structurally characterized by a unique bicyclic framework that includes an oxygen atom, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to act as both a substrate and an inhibitor in biochemical reactions, influencing the activity of enzymes and other proteins involved in critical metabolic pathways.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, including:
- Enzyme Inhibition : It can inhibit specific enzymes, which may lead to altered metabolic processes.
- Receptor Interaction : The compound has been studied for its affinity towards various receptors, including NMDA receptors, which are crucial for synaptic plasticity and memory function .
- Potential Therapeutic Applications : There is ongoing research into its use as a therapeutic agent in conditions such as cancer, where it may modulate pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Inhibition of PI3K-AKT-mTOR Pathway : A study demonstrated that this compound acts as a non-nitrogen-containing morpholine isostere, effectively inhibiting the PI3K-AKT-mTOR pathway, which is often dysregulated in cancer cells. This inhibition leads to reduced cell viability in cancer cell lines .
- NMDA Receptor Modulation : Another investigation focused on the compound's interaction with NMDA receptors, revealing that it can function as a partial agonist or antagonist depending on the specific receptor subtype involved. This property suggests potential applications in neurological disorders .
Data Table: Biological Activity Overview
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for low-temperature stability) .
What methodologies are recommended for handling and storage to ensure compound stability?
Basic Research Question
- Solubility Enhancement : Heat to 37°C and sonicate in aqueous buffers or polar solvents (e.g., DMSO) .
- Storage : Store at 2–8°C for short-term use; for long-term stability, aliquot and store at -80°C (≤6 months) or -20°C (≤1 month) .
- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation. Pre-purge vials to avoid moisture absorption .
How can the structural integrity of this compound be confirmed?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify bicyclic scaffold (e.g., characteristic shifts for bridgehead protons at δ 2.5–3.5 ppm) and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₇H₁₂ClNO, MW 161.63 g/mol) .
- X-ray Diffraction (XRD) : For absolute stereochemical confirmation, particularly if chirality impacts biological activity .
What advanced techniques are used to assess purity, and how can impurities be minimized?
Advanced Research Question
- HPLC-PDA/ELSD : Use reverse-phase C18 columns with aqueous acetonitrile gradients; aim for ≥98% purity (retention time consistency across batches) .
- Elemental Analysis : Verify Cl⁻ content matches theoretical values (e.g., ~21.9% chloride) .
- Impurity Profiling : Identify byproducts (e.g., uncyclized precursors) via LC-MS/MS and optimize reaction quenching/purification steps .
How can in vitro biological activities (e.g., neuroprotection) be evaluated methodologically?
Advanced Research Question
- Cell-Based Assays :
- Neuroprotection Models : Use SH-SY5Y or primary neuronal cultures exposed to oxidative stress (H₂O₂/rotenone). Measure viability via MTT assay and apoptosis markers (caspase-3/7) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; include positive controls (e.g., riluzole for neuroprotection) .
- Mechanistic Studies :
- Target Engagement : Radioligand binding or fluorescence polarization assays for suspected targets (e.g., NMDA receptors) .
How does the structural uniqueness of this compound compare to related bicyclic amines in medicinal chemistry?
Advanced Research Question
- Key Structural Differentiators :
- 3-Oxa Bridge : Enhances rigidity and metabolic stability compared to all-carbon bicyclic systems (e.g., bicyclo[4.1.0]heptane) .
- Amine Position : The 7-amine group facilitates hydrogen bonding with biological targets, unlike 2- or 3-amine analogs .
- Comparative Bioactivity :
- Neuroprotective effects are stronger than non-oxygenated analogs (e.g., bicyclo[4.1.0]heptan-7-amine) due to improved solubility and target affinity .
What strategies address stereochemical challenges during synthesis?
Advanced Research Question
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic kinetic resolution to isolate enantiomers .
- Asymmetric Catalysis : Employ Ru- or Rh-based catalysts for enantioselective cyclopropanation steps .
- Analytical Validation : Compare experimental optical rotation and CD spectra with computational predictions (DFT) .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Orthogonal Assays : Validate hits across multiple platforms (e.g., patch-clamp electrophysiology alongside calcium flux assays) .
- Batch Reproducibility : Replicate studies with independently synthesized batches to rule out impurity effects .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., dispiro analogs) to identify structure-activity trends .
Can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with NMDA receptors or monoamine transporters .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding entropy .
- QSAR Models : Train models on bicyclic amine datasets to predict ADMET properties .
What green chemistry approaches are feasible for large-scale synthesis?
Advanced Research Question
- Solvent Selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) for cyclopropanation steps .
- Waste Minimization : Employ flow chemistry to reduce solvent use and improve yield reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
